5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyridine
Description
Structure
3D Structure
Properties
CAS No. |
4919-11-3 |
|---|---|
Molecular Formula |
C8H9N3 |
Molecular Weight |
147.18 g/mol |
IUPAC Name |
5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C8H9N3/c1-6-3-7(2)11-5-9-10-8(11)4-6/h3-5H,1-2H3 |
InChI Key |
OETZGBWGRSPOOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NN=CN2C(=C1)C |
Origin of Product |
United States |
Synthetic Methodologies for 5,7 Dimethyl 1 2 3 Triazolo 4,3 a Pyridine and Its Derivatives
Foundational and Conventional Synthesis Strategies
Traditional methods for the synthesis of the 5,7-dimethyl rsc.orgresearchgate.netmdpi.comtriazolo[4,3-a]pyridine scaffold primarily rely on the cyclization of pre-functionalized pyridine (B92270) precursors, particularly 2-hydrazino-4,6-dimethylpyridine. These methods are well-established and provide reliable access to the target compounds.
Cyclization Reactions from Pyridine Precursors (e.g., 2-Hydrazinopyridines)
The most common and foundational approach to the synthesis of 5,7-dimethyl rsc.orgresearchgate.netmdpi.comtriazolo[4,3-a]pyridines involves the reaction of 2-hydrazino-4,6-dimethylpyridine with various one-carbon electrophiles, which, after initial condensation, undergo intramolecular cyclization to form the fused triazole ring. This can be achieved through a two-step process involving the formation of a hydrazone intermediate followed by cyclization, or as a one-pot procedure.
A variety of reagents can be employed to provide the necessary carbon atom for the triazole ring. These include carboxylic acids, acid chlorides, and orthoesters. The reaction typically proceeds by acylation of the hydrazino group followed by dehydrative cyclization, often promoted by heat or acid catalysis. For example, the reaction of 2-hydrazino-4,6-dimethylpyridine with an appropriate carboxylic acid or its derivative leads to the formation of an N-acylhydrazino intermediate, which upon heating, cyclizes to the corresponding 3-substituted-5,7-dimethyl rsc.orgresearchgate.netmdpi.comtriazolo[4,3-a]pyridine.
Table 1: Examples of Cyclization Reactions from 2-Hydrazino-4,6-dimethylpyridine
| Electrophilic Reagent | Product | Reaction Conditions | Yield (%) |
| Benzoic Acid | 3-Phenyl-5,7-dimethyl rsc.orgresearchgate.netmdpi.comtriazolo[4,3-a]pyridine | Heat | Not Reported |
| Acetic Anhydride | 3,5,7-Trimethyl rsc.orgresearchgate.netmdpi.comtriazolo[4,3-a]pyridine | Reflux | Not Reported |
| Formic Acid | 5,7-Dimethyl rsc.orgresearchgate.netmdpi.comtriazolo[4,3-a]pyridine | Heat | Not Reported |
One-Pot Multicomponent Reaction Approaches
One-pot multicomponent reactions (MCRs) offer a more efficient and atom-economical approach to the synthesis of 5,7-dimethyl rsc.orgresearchgate.netmdpi.comtriazolo[4,3-a]pyridine derivatives. rsc.org These reactions involve the simultaneous combination of three or more reactants in a single vessel to form the final product, thereby avoiding the isolation of intermediates and reducing waste. rsc.org
A common MCR strategy for the synthesis of this scaffold involves the reaction of 2-hydrazinopyridine (B147025) (or its dimethylated analogue), an aldehyde, and an oxidizing agent. researchgate.net In this approach, the 2-hydrazinopyridine first condenses with the aldehyde to form a hydrazone intermediate in situ. researchgate.net This intermediate is then subjected to oxidative cyclization to afford the desired rsc.orgresearchgate.netmdpi.comtriazolo[4,3-a]pyridine derivative. researchgate.net This method is advantageous due to its operational simplicity and the ability to generate a diverse range of products by varying the aldehyde component. rsc.org
Table 2: One-Pot Synthesis of Substituted rsc.orgresearchgate.netmdpi.comtriazolo[4,3-a]pyridines from 2-Hydrazinopyridine and Aldehydes
| Aldehyde | Oxidant | Solvent | Yield (%) |
| Benzaldehyde | NBS-DBU | CH2Cl2 | 92 |
| 4-Chlorobenzaldehyde | TCCA | CH2Cl2 | 88 |
| 4-Nitrobenzaldehyde | HTIB | CH2Cl2 | 88 |
| 4-Methoxybenzaldehyde | NBS-DBU | CH2Cl2 | 89 |
NBS: N-Bromosuccinimide, DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene, TCCA: Trichloroisocyanuric acid, HTIB: Hydroxy(tosyloxy)iodobenzene. Data is for the general synthesis of rsc.orgresearchgate.netmdpi.comtriazolo[4,3-a]pyridines and is applicable to the 5,7-dimethyl derivative. researchgate.net
Contemporary and Environmentally Benign Synthetic Protocols
In recent years, there has been a growing emphasis on the development of more sustainable and environmentally friendly synthetic methods. For the synthesis of 5,7-dimethyl rsc.orgresearchgate.netmdpi.comtriazolo[4,3-a]pyridines, this has led to the exploration of oxidative cyclization methodologies that utilize milder and less toxic reagents.
Oxidative Cyclization Methodologies
Oxidative cyclization is a powerful strategy for the formation of the triazole ring in the target compound. This approach typically involves the in situ formation of a hydrazone from 2-hydrazino-4,6-dimethylpyridine and an aldehyde, followed by oxidation to induce cyclization. The key advantage of this method is the use of an external oxidant to drive the reaction, often under mild conditions.
Hypervalent iodine reagents have emerged as attractive alternatives to heavy metal-based oxidants due to their low toxicity, ready availability, and ease of handling. researchgate.netbohrium.com Reagents such as (diacetoxyiodo)benzene (B116549) (PIDA) and hydroxy(tosyloxy)iodobenzene (HTIB) have been successfully employed in the oxidative cyclization of hydrazones to form various heterocyclic compounds, including rsc.orgresearchgate.netmdpi.comtriazolo[4,3-a]pyridines. researchgate.netbohrium.com
The reaction mechanism is believed to involve the initial formation of a hydrazone from the corresponding hydrazine (B178648) and aldehyde. The hypervalent iodine reagent then facilitates the intramolecular cyclization through an oxidative process, leading to the formation of the fused triazole ring system. This method is often characterized by high yields and mild reaction conditions.
Table 3: Hypervalent Iodine Reagent-Mediated Synthesis of rsc.orgresearchgate.netmdpi.comtriazolo[4,3-a]pyridines
| Substrate | Reagent | Solvent | Yield (%) |
| 2-Pyridylhydrazone of Benzaldehyde | PIDA | Dichloromethane | High |
| 2-Pyridylhydrazone of 4-Chlorobenzaldehyde | HTIB | Dichloromethane | 88 |
| 2-Pyridylhydrazone of 4-Nitrobenzaldehyde | HTIB | Dichloromethane | 88 |
Data is for the general synthesis of rsc.orgresearchgate.netmdpi.comtriazolo[4,3-a]pyridines and is applicable to the 5,7-dimethyl derivative. researchgate.net
N-Halosuccinimides, particularly N-chlorosuccinimide (NCS), have been utilized as effective reagents for the oxidative cyclization of 2-pyridylhydrazones to afford rsc.orgresearchgate.netmdpi.comtriazolo[4,3-a]pyridines. mdpi.com This method offers a mild and efficient route to the desired products. mdpi.com The reaction proceeds by treating the pre-formed hydrazone with NCS in a suitable solvent, such as dimethylformamide (DMF), at low temperatures. mdpi.com
The proposed mechanism involves the initial chlorination of the hydrazone by NCS, followed by an intramolecular cyclization with the elimination of hydrogen chloride to furnish the aromatic triazolopyridine ring system. This protocol is noted for its operational simplicity and high yields. mdpi.com While specific examples for the 5,7-dimethyl derivative are not extensively reported, the general applicability of this method to a range of substituted 2-pyridylhydrazones suggests its potential for the synthesis of the target compound. mdpi.com
Table 4: NCS-Promoted Oxidative Cyclization of 2-Pyridylhydrazones
| Hydrazone Substituent | Solvent | Temperature (°C) | Yield (%) |
| 3-(pyridin-4-yl) | DMF | 0 | High |
| 6-bromo-3-(pyridin-4-yl) | DMF | 0 | High |
Data is for the general synthesis of rsc.orgresearchgate.netmdpi.comtriazolo[4,3-a]pyridines and is applicable to the 5,7-dimethyl derivative. mdpi.com
Iodine-Mediated Oxidative Cyclization
A facile and efficient approach for accessing 1,2,4-triazolo[4,3-a]pyridines involves an iodine-mediated oxidative cyclization. nih.gov This transition-metal-free process typically begins with the condensation of a 2-hydrazinopyridine derivative (in this case, 2-hydrazinyl-4,6-dimethylpyridine) with a suitable aldehyde to form a 2-pyridylhydrazone intermediate. mdpi.comnih.gov Subsequent treatment with molecular iodine (I₂) or a hypervalent iodine reagent like iodobenzene (B50100) diacetate (IBD) promotes an intramolecular cyclization through oxidative N-N bond formation. nih.govscienceopen.com
The reaction is broadly applicable to a variety of aldehydes, including aromatic, aliphatic, and α,β-unsaturated types, and can be conveniently performed on a gram scale. nih.gov The use of an iodine/potassium iodide (I₂/KI) system has also been reported for the synthesis of the isomeric nih.govresearchgate.netmdpi.comtriazolo[1,5-a]pyridines, highlighting the versatility of iodine reagents in mediating such transformations. organic-chemistry.org This method is valued for its operational simplicity and avoidance of heavy metal catalysts.
| Starting Materials | Iodine Reagent | Solvent | Yield |
| 2-Hydrazinopyridine + Benzaldehyde | I₂ | DMSO | High |
| 2-Hydrazinopyridine + Aliphatic Aldehyde | I₂ | DMSO | Good |
| N-(pyridin-2-yl)benzimidamide | I₂/KI | MeCN | High |
| 6-chloro-4-pyrimidinylhydrazone | IBD | DCM | Moderate-High |
Note: This table represents typical conditions for the synthesis of the general triazolopyridine scaffold as specific data for the 5,7-dimethyl derivative was not available in the provided sources.
Transition Metal-Catalyzed Synthetic Routes
Transition metal catalysis offers powerful and versatile methods for the construction of the triazolopyridine skeleton. A notable example is the palladium-catalyzed addition of hydrazides to a 2-chloropyridine (B119429) precursor, such as 2-chloro-4,6-dimethylpyridine. organic-chemistry.org This reaction chemoselectively forms a bond at the terminal nitrogen atom of the hydrazide. organic-chemistry.org The resulting intermediate can then be dehydrated, often under microwave irradiation, to yield the final fused heterocyclic product. organic-chemistry.org
Copper catalysts are also widely employed. For instance, a CuBr-catalyzed synthesis from 2-aminopyridine (B139424) and a nitrile proceeds via consecutive addition and oxidative cyclization. nih.gov Other heterogeneous catalyst systems, such as Cu-Zn/Al-Ti, have been used to achieve the cyclization under atmospheric air, presenting a more sustainable approach. nih.gov
| Catalyst System | Reactants | Key Transformation |
| Palladium | 2-Chloropyridine + Hydrazide | C-N Coupling |
| CuBr | 2-Aminopyridine + Nitrile | Addition-Oxidative Cyclization |
| Cu-Zn/Al-Ti | 2-Aminopyridine + Nitrile | Heterogeneous Catalysis |
| Mn–Porphyrin | 1,2,3,4-Tetrazole + Nitrile | Annulation |
Microwave-Assisted Organic Synthesis (MAOS) Protocols
Microwave-Assisted Organic Synthesis (MAOS) has become an indispensable tool for accelerating the synthesis of heterocyclic compounds. rsisinternational.orgresearchgate.net The primary advantage of MAOS lies in its rapid and uniform heating, which dramatically reduces reaction times from hours or days to mere minutes. chemicaljournals.comorganic-chemistry.org This often leads to higher product yields, enhanced purity by minimizing side reactions, and improved reproducibility. chemicaljournals.com
In the context of triazolopyridine synthesis, microwave irradiation is particularly effective for steps requiring high temperatures, such as the cyclodehydration of intermediates formed in palladium-catalyzed routes. organic-chemistry.org Furthermore, MAOS enables the development of environmentally benign protocols that are catalyst-free and use minimal solvent. nih.govorganic-chemistry.org For example, the reaction of enaminonitriles with benzohydrazides under microwave conditions at 140 °C can produce nih.govresearchgate.netmdpi.comtriazolo[1,5-a]pyridines in high yields within a short timeframe. nih.gov This efficiency highlights the potential of MAOS to streamline the synthesis of 5,7-Dimethyl nih.govresearchgate.netmdpi.comtriazolo[4,3-a]pyridine. nih.gov
| Reaction | Heating Method | Reaction Time | Yield | Reference |
| Cyclization of Hydrazide | Conventional | >4 hours | Moderate | organic-chemistry.org |
| Cyclization of Hydrazide | Microwave | 10 minutes | 74% | organic-chemistry.org |
| Dehydration Step | Conventional | Several hours | Good | organic-chemistry.org |
| Dehydration Step | Microwave | < 30 minutes | Excellent | organic-chemistry.org |
| Enaminonitrile + Benzohydrazide | Conventional | 12 hours | Low | nih.gov |
| Enaminonitrile + Benzohydrazide | Microwave (140 °C) | 3 hours | 89% | nih.gov |
Electrochemical and Metal-Free Cyclization Strategies
In recent years, there has been a significant shift towards synthetic methods that avoid the use of transition metals to enhance sustainability. Electrochemical synthesis is a prime example, offering a powerful tool for constructing N-heterocycles through intramolecular C-H aminations or dehydrogenative cyclizations under mild, metal-free conditions. researchgate.netfrontiersin.org An electrochemically induced desulfurative cyclization of 2-hydrazinopyridines with isothiocyanates provides a direct route to 3-amino- nih.govresearchgate.netmdpi.comtriazolo[4,3-a]pyridines without the need for external chemical oxidants. organic-chemistry.org
Alternatively, metal-free chemical oxidation strategies are widely used. Reagents such as N-Chlorosuccinimide (NCS) can efficiently trigger the oxidative cyclization of 2-pyridylhydrazones under very mild conditions, such as in DMF at 0 °C. mdpi.com Hypervalent iodine reagents, including Phenyliodine(III) diacetate (PIDA), and other oxidants like chloramine-T, also effectively promote the intramolecular N-N bond formation required to build the triazole ring. organic-chemistry.org These methods are advantageous due to their operational simplicity, short reaction times, and high yields. organic-chemistry.org
| Strategy | Reagent/Setup | Precursor | Key Advantage |
| Electrochemical | Pt electrodes, undivided cell | 2-Hydrazinopyridine + Isothiocyanate | No external oxidant needed |
| Chemical Oxidation | N-Chlorosuccinimide (NCS) | 2-Pyridylhydrazone | Mild conditions, high yield |
| Chemical Oxidation | Phenyliodine(III) diacetate (PIDA) | N-(pyridin-2-yl)benzimidamide | Metal-free, short reaction time |
| Chemical Oxidation | Chloramine-T | N-arylamidine | Metal-free, mild |
Catalyst-Free and Solvent-Free Methodologies
The development of catalyst-free and solvent-free synthetic protocols represents a significant advancement in green chemistry. These methods often rely on thermal energy or microwave irradiation to overcome the activation energy of a reaction, thereby eliminating the need for a catalyst. nih.govorganic-chemistry.org For instance, the synthesis of substituted 1,2,4-triazoles from hydrazines and formamide (B127407) can proceed smoothly under microwave irradiation in the absence of any catalyst. organic-chemistry.org
Solvent-free, or neat, reactions further enhance the environmental credentials of a synthetic process by reducing chemical waste. The condensation of 2-aminopyridines with α-haloketones to form imidazo[1,2-a]pyridines has been successfully achieved by simply heating the reactants together without any solvent or catalyst, affording good to excellent yields. scielo.br Such methodologies, which combine catalyst-free and solvent-free conditions, are highly efficient and atom-economical, making them attractive for the large-scale synthesis of heterocyclic compounds like 5,7-Dimethyl nih.govresearchgate.netmdpi.comtriazolo[4,3-a]pyridine.
Derivatization and Functionalization Strategies for Expanded Chemical Space
Once the core heterocyclic scaffold is synthesized, its derivatization is crucial for exploring structure-activity relationships and developing new applications.
Nucleophilic Displacement Reactions for Appendage Introduction
Nucleophilic aromatic substitution (SₙAr) is a powerful strategy for introducing new functional groups onto the nih.govresearchgate.netmdpi.comtriazolo[4,3-a]pyridine core. This reaction is particularly effective if an electron-withdrawing group and a good leaving group, such as a halogen atom, are present on the pyridine ring.
For a derivative like 6-chloro-5,7-dimethyl nih.govresearchgate.netmdpi.comtriazolo[4,3-a]pyridine, the chlorine atom at the 6-position would be activated towards nucleophilic attack due to the electron-withdrawing nature of the fused triazole ring and the pyridine nitrogen. A wide range of nucleophiles can be used to displace the chloride, allowing for the introduction of diverse appendages. For example, reaction with sodium methoxide (B1231860) would introduce a methoxy (B1213986) group, while reaction with an amine like piperidine (B6355638) would install a piperidinyl moiety. This approach provides a versatile platform for systematically modifying the periphery of the molecule to tune its properties. While the triazole ring itself can be susceptible to nucleophilic attack and ring-opening under harsh acidic conditions, SₙAr on a halogenated pyridine ring typically proceeds under more controlled basic or neutral conditions. vulcanchem.com
| Nucleophile | Reagent Example | Resulting Appendage |
| Alkoxide | Sodium Methoxide (NaOMe) | -OCH₃ |
| Amine | Piperidine | -N(CH₂)₅ |
| Thiolate | Sodium Thiophenoxide (NaSPh) | -SPh |
| Cyanide | Sodium Cyanide (NaCN) | -CN |
Reactions Involving Acetylene (B1199291) Species in Ring Formation
The construction of the triazole ring in the researchgate.netnih.govmdpi.comtriazolo[4,3-a]pyridine system can be envisioned through the reaction of a suitably substituted 2-hydrazinopyridine with a two-carbon synthon. While reactions with aldehydes, carboxylic acids, and their derivatives are more commonly reported, the use of acetylene species represents a potential, albeit less documented, pathway. This approach is predicated on the nucleophilicity of the hydrazine moiety and its ability to undergo addition reactions with activated alkynes, followed by cyclization.
A plausible, though hypothetically-derived, synthetic route would involve the reaction of 4,6-dimethyl-2-hydrazinopyridine with a terminal alkyne. This reaction could potentially proceed through a transition-metal-catalyzed pathway, analogous to known rhodium-catalyzed reactions of hydrazines with alkynes that yield pyrazoles. organic-chemistry.org In such a scenario, the hydrazine would add across the alkyne, followed by an intramolecular cyclization to form the fused triazole ring.
The reaction could also be conceptualized as a [3+2] cycloaddition, where the 2-hydrazinopyridine acts as a three-atom component. However, such cycloadditions with simple alkynes are not well-established for this system without specific activation.
Below is a table outlining a hypothetical reaction scheme for the synthesis of 3-substituted-5,7-Dimethyl researchgate.netnih.govmdpi.comtriazolo[4,3-a]pyridine derivatives from acetylene precursors.
| Starting Material 1: 4,6-dimethyl-2-hydrazinopyridine | Starting Material 2: Acetylene Derivative (R-C≡C-H) | Potential Product |
| 4,6-dimethyl-2-hydrazinopyridine | Phenylacetylene | 5,7-Dimethyl-3-phenyl researchgate.netnih.govmdpi.comtriazolo[4,3-a]pyridine |
| 4,6-dimethyl-2-hydrazinopyridine | Propyne | 3,5,7-Trimethyl researchgate.netnih.govmdpi.comtriazolo[4,3-a]pyridine |
| 4,6-dimethyl-2-hydrazinopyridine | Ethyl propiolate | Ethyl 5,7-dimethyl researchgate.netnih.govmdpi.comtriazolo[4,3-a]pyridine-3-carboxylate |
This table represents a hypothetical synthetic pathway, as direct literature evidence for this specific transformation is limited.
Post-Synthetic Modifications and Substituent Introduction
Post-synthetic modification of the 5,7-Dimethyl researchgate.netnih.govmdpi.comtriazolo[4,3-a]pyridine core is a valuable strategy for generating a library of derivatives with diverse functionalities. The electron-donating nature of the two methyl groups at positions 5 and 7 is expected to influence the regioselectivity of electrophilic substitution reactions on the pyridine ring. Conversely, the triazole ring is generally less susceptible to electrophilic attack.
Electrophilic Aromatic Substitution:
Drawing parallels from related fused heterocyclic systems, such as pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines, electrophilic substitution reactions like halogenation and nitration are anticipated to occur on the pyridine portion of the molecule. nih.gov For 5,7-Dimethyl researchgate.netnih.govmdpi.comtriazolo[4,3-a]pyridine, the positions ortho and para to the methyl groups (positions 6 and 8) would be activated towards electrophilic attack. Given the steric hindrance from the fused triazole ring, substitution at the 6-position is likely to be favored.
The following table details potential electrophilic substitution reactions on the 5,7-Dimethyl researchgate.netnih.govmdpi.comtriazolo[4,3-a]pyridine core, with outcomes predicted based on established principles of aromatic chemistry and reactivity of related heterocycles. nih.govquora.com
| Reagent | Reaction Type | Predicted Major Product |
| Br₂ in Acetic Acid | Bromination | 6-Bromo-5,7-dimethyl researchgate.netnih.govmdpi.comtriazolo[4,3-a]pyridine |
| ICl in Acetic Acid | Iodination | 6-Iodo-5,7-dimethyl researchgate.netnih.govmdpi.comtriazolo[4,3-a]pyridine |
| HNO₃/H₂SO₄ | Nitration | 5,7-Dimethyl-6-nitro researchgate.netnih.govmdpi.comtriazolo[4,3-a]pyridine |
Directed Ortho-Metalation (DoM):
Directed ortho-metalation, typically involving lithiation, is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. While direct lithiation of the researchgate.netnih.govmdpi.comtriazolo[4,3-a]pyridine system is not extensively documented, studies on the isomeric researchgate.netnih.govnih.govtriazolo[1,5-a]pyridine have shown that regioselective lithiation can be achieved. tandfonline.com For the 5,7-dimethyl derivative, the directing effect of the triazole ring nitrogen atoms could facilitate deprotonation at an adjacent position on the pyridine ring, likely the 8-position, upon treatment with a strong base like lithium diisopropylamide (LDA). The resulting organolithium species can then be quenched with a variety of electrophiles to introduce a wide range of substituents.
The table below illustrates the potential application of a DoM strategy for the functionalization of 5,7-Dimethyl researchgate.netnih.govmdpi.comtriazolo[4,3-a]pyridine.
| Reagent 1 | Reagent 2 (Electrophile) | Potential Product |
| n-BuLi or LDA | I₂ | 8-Iodo-5,7-dimethyl researchgate.netnih.govmdpi.comtriazolo[4,3-a]pyridine |
| n-BuLi or LDA | DMF | 5,7-Dimethyl researchgate.netnih.govmdpi.comtriazolo[4,3-a]pyridine-8-carbaldehyde |
| n-BuLi or LDA | CO₂ | 5,7-Dimethyl researchgate.netnih.govmdpi.comtriazolo[4,3-a]pyridine-8-carboxylic acid |
The outcomes in this table are projected based on the known reactivity of related heterocyclic systems and may require experimental validation for the specific 5,7-Dimethyl researchgate.netnih.govmdpi.comtriazolo[4,3-a]pyridine scaffold.
Reactivity and Mechanistic Investigations of 5,7 Dimethyl 1 2 3 Triazolo 4,3 a Pyridine
Intra- and Intermolecular Reactivity Patterns
The reactivity of the 5,7-dimethyl rsc.orgnih.govresearchgate.nettriazolo[4,3-a]pyridine scaffold is dictated by the fusion of an electron-deficient pyridine (B92270) ring with an electron-rich 1,2,4-triazole (B32235) ring. The bridgehead nitrogen atom (N4) reduces the aromaticity of the pyridine ring, making it more susceptible to certain transformations compared to pyridine itself.
The introduction of two methyl groups at the C5 and C7 positions has a profound impact on the molecule's reactivity. As electron-donating groups, they increase the electron density of the pyridine ring, which is expected to:
Activate the pyridine ring towards electrophilic attack, making it more reactive than the unsubstituted parent compound.
Deactivate the pyridine ring towards nucleophilic substitution, as the increased electron density repels incoming nucleophiles.
Influence the regioselectivity of substitution reactions through directing effects.
Potentially provide steric hindrance to reactions occurring at or near the C5 and C7 positions.
Intermolecularly, the compound can react with a variety of electrophiles, nucleophiles, and dipolarophiles. Intramolecularly, it is prone to thermally or catalytically induced rearrangements, most notably the Dimroth rearrangement, which leads to a more stable isomeric form.
Valence Tautomerism and Rearrangement Processes
The rsc.orgnih.govresearchgate.nettriazolo[4,3-a]pyridine system is known to undergo significant rearrangement processes, which represent a key feature of its chemical behavior.
One of the most important reactions of the rsc.orgnih.govresearchgate.nettriazolo[4,3-a]pyridine skeleton is the Dimroth rearrangement, which involves the isomerization to the thermodynamically more stable rsc.orgnih.govresearchgate.nettriazolo[1,5-a]pyridine isomer. nih.govresearchgate.net This rearrangement is a general process for many nitrogen-containing heterocyclic systems and involves the relocation of heteroatoms through a sequence of ring-opening and ring-closure steps. nih.gov
The reaction can be catalyzed by acids, bases, or heat. nih.gov The accepted mechanism, particularly under acidic or hydrolytic conditions, proceeds through several key steps:
Protonation or Nucleophilic Attack: The reaction is initiated by protonation of a ring nitrogen or by the addition of a nucleophile (like water or hydroxide) to the pyrimidine (B1678525) ring. nih.govbeilstein-journals.org This facilitates the subsequent ring opening.
Ring Opening: The C-N bond of the pyridine ring cleaves, leading to an open-chain intermediate. nih.govwikipedia.org
Tautomerization and Rotation: The intermediate undergoes tautomerization and rotation, allowing the triazole moiety to reorient itself. nih.govbeilstein-journals.org
Ring Closure: A new C-N bond is formed, leading to the rearranged rsc.orgnih.govresearchgate.nettriazolo[1,5-a]pyridine ring system. nih.gov
Deprotonation/Elimination: The final step involves deprotonation or elimination of the catalytic species to yield the stable product. beilstein-journals.org
The rate of the Dimroth rearrangement is sensitive to the electronic nature of substituents on the pyridine ring. nih.gov It has been noted that electron-withdrawing groups can facilitate this process. researchgate.net Consequently, the electron-donating 5,7-dimethyl groups on the target compound are expected to make the rearrangement less facile compared to the unsubstituted or electron-deficient analogues.
| System | Conditions | Outcome | Reference |
|---|---|---|---|
| rsc.orgnih.govresearchgate.nettriazolo[4,3-a]pyrimidines | Acidic or basic media, heat | Rearrangement to rsc.orgnih.govresearchgate.nettriazolo[1,5-a]pyrimidines | nih.gov |
| rsc.orgnih.govresearchgate.nettriazolo[4,3-c]quinazolines | Water-catalyzed | Rearrangement to rsc.orgnih.govresearchgate.nettriazolo[1,5-c]quinazolines | researchgate.net |
| Electron-deficient 2-hydrazinopyridines | Acetic acid, 50-70 °C (during synthesis) | Direct formation of rearranged rsc.orgnih.govresearchgate.nettriazolo[1,5-a]pyridines | researchgate.net |
| rsc.orgnih.govresearchgate.nettriazolo[4,3-c]pyrimidines | Spontaneous, catalyzed by HCl | Rearrangement to rsc.orgnih.govresearchgate.nettriazolo[1,5-c]pyrimidines | nih.gov |
In addition to the Dimroth rearrangement, the rsc.orgnih.govresearchgate.nettriazolo[4,3-a]pyridine ring system can undergo other complex intramolecular shifts. A notable example is the rsc.orgwikipedia.org C-N shift observed during the reaction of the parent compound, rsc.orgnih.govresearchgate.nettriazolo[4,3-a]pyridine, with dimethyl acetylenedicarboxylate (B1228247) (DMAD). rsc.org This transformation is part of a mechanism proposed to explain the formation of various reaction products. rsc.org This type of sigmatropic rearrangement involves the migration of a C-N bond from a nitrogen atom to a carbon atom across a five-atom system, leading to a significant structural reorganization.
Electrophilic and Nucleophilic Substitution Reactions and Regioselectivity
The substitution pattern of 5,7-dimethyl rsc.orgnih.govresearchgate.nettriazolo[4,3-a]pyridine is complex, with regioselectivity governed by the interplay of the fused triazole ring and the activating methyl groups.
Electrophilic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. slideshare.net However, the fused triazole ring and, more significantly, the two electron-donating methyl groups at positions C5 and C7, increase the electron density of the pyridine ring, making electrophilic attack more feasible than in unsubstituted pyridine.
The regioselectivity is directed away from the positions adjacent to the bridgehead nitrogen. The activating methyl groups at C5 and C7 are expected to direct incoming electrophiles to the C6 and C8 positions. Therefore, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions would likely yield 6- and/or 8-substituted products.
Nucleophilic Substitution: Nucleophilic aromatic substitution (SNAr) on the pyridine ring typically occurs at the electron-deficient C2 and C4 (ortho and para) positions. youtube.com In the fused rsc.orgnih.govresearchgate.nettriazolo[4,3-a]pyridine system, this corresponds to positions C5, C7, and the carbon of the C8a-N1 bond. However, for a substitution reaction to occur, a good leaving group must be present at one of these positions. In 5,7-dimethyl rsc.orgnih.govresearchgate.nettriazolo[4,3-a]pyridine, no such leaving groups are present.
Furthermore, the electron-donating nature of the methyl groups at C5 and C7 deactivates the ring towards nucleophilic attack. Therefore, SNAr reactions are generally unfavorable for this specific compound. Such reactions typically require strong activation by multiple electron-withdrawing groups, such as nitro groups, which render the ring highly electrophilic. nih.gov
| Reaction Type | Substituent Effects | Predicted Site(s) of Attack | Reactivity relative to Parent Compound |
|---|---|---|---|
| Electrophilic Substitution | Activating -CH₃ groups at C5, C7 | C6, C8 | Higher |
| Nucleophilic Substitution | Activating -CH₃ groups at C5, C7; No leaving group | Unfavorable | Lower |
Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions)
While 1,3-dipolar cycloaddition is a common method for synthesizing triazole rings, the reactivity of the pre-formed 5,7-dimethyl rsc.orgnih.govresearchgate.nettriazolo[4,3-a]pyridine ring system in such reactions is less common. wikipedia.orgyoutube.com However, the system does react with highly reactive dipolarophiles.
The reaction of the parent rsc.orgnih.govresearchgate.nettriazolo[4,3-a]pyridine with dimethyl acetylenedicarboxylate (DMAD) is a well-documented example. rsc.org This reaction does not proceed via a simple cycloaddition but leads to a variety of products, including a pyrimidone, a pyrazole, and a 1:2 adduct. rsc.org The formation of these products involves a complex mechanism that includes initial nucleophilic attack from the pyridine nitrogen, followed by rearrangements like the previously mentioned rsc.orgwikipedia.org C-N shift. rsc.org It is expected that 5,7-dimethyl rsc.orgnih.govresearchgate.nettriazolo[4,3-a]pyridine would react similarly, with the methyl groups potentially influencing the reaction rate and product distribution.
Proposed and Verified Reaction Mechanisms for Key Transformations
Understanding the mechanisms of the key reactions of 5,7-dimethyl rsc.orgnih.govresearchgate.nettriazolo[4,3-a]pyridine is crucial for predicting its chemical behavior.
Mechanism of Dimroth Rearrangement: As outlined in section 3.2.1, the Dimroth rearrangement of the rsc.orgnih.govresearchgate.nettriazolo[4,3-a]pyridine system to the [1,5-a] isomer is a well-established transformation. researchgate.net The acid-catalyzed pathway is believed to proceed as follows:
Protonation: The N1 atom of the triazole ring is protonated.
Nucleophilic Attack: A water molecule attacks the C5 position of the pyridine ring.
Ring Fission: The pyridine ring opens via cleavage of the C5-N4 bond to form a vinyl-substituted triazole intermediate.
Rotation & Ring Closure: The molecule undergoes rotation around the C-N single bond, followed by attack of the exocyclic amino group onto the aldehyde carbon.
Dehydration: The resulting cyclic hemiaminal dehydrates to form the aromatic rsc.orgnih.govresearchgate.nettriazolo[1,5-a]pyridine product.
Mechanism of Reaction with DMAD: The reaction of the parent compound with DMAD is proposed to be initiated by the nucleophilic attack of the pyridine nitrogen atom onto one of the acetylenic carbons of DMAD. rsc.org This generates a zwitterionic intermediate. This intermediate can then undergo a series of transformations, including the intramolecular rsc.orgwikipedia.org C-N shift, to ultimately yield the observed complex product mixture. rsc.org The presence of the electron-donating methyl groups in 5,7-dimethyl rsc.orgnih.govresearchgate.nettriazolo[4,3-a]pyridine would likely enhance the initial nucleophilic character of the pyridine nitrogen, potentially accelerating the initial step of this reaction.
Advanced Spectroscopic and Structural Elucidation in Research
High-Resolution Spectroscopic Characterization Techniques
Advanced spectroscopic methods are routinely employed to confirm the identity and purity of novel heterocyclic compounds like 5,7-Dimethyl unito.itrsc.orgrsc.orgtriazolo[4,3-a]pyridine. Each technique offers a unique window into the molecule's structure and behavior, from the nuclear environment to its vibrational modes and electronic transitions.
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms.
While specific experimental spectra for 5,7-Dimethyl unito.itrsc.orgrsc.orgtriazolo[4,3-a]pyridine are not widely documented in publicly available literature, the expected chemical shifts can be reliably predicted based on extensive data from analogous unito.itrsc.orgrsc.orgtriazolo[4,3-a]pyridine derivatives. rsc.org
Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the protons of the two methyl groups. The aromatic protons' chemical shifts are influenced by the fused triazole ring and the electron-donating methyl substituents. The protons on the pyridine ring (at positions 6 and 8) would likely appear as distinct singlets or narrow doublets in the downfield region (typically δ 7.0-8.5 ppm), characteristic of heterocyclic aromatic systems. The two methyl groups at positions 5 and 7 would each produce a sharp singlet in the upfield region (typically δ 2.4-2.7 ppm). rsc.org
Carbon-¹³ (¹³C) NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum for 5,7-Dimethyl unito.itrsc.orgrsc.orgtriazolo[4,3-a]pyridine would display signals for the carbons of the fused ring system and the two methyl groups. Carbons in the heterocyclic rings are expected to resonate in the δ 110-155 ppm range. The carbons directly attached to nitrogen atoms in the triazole and pyridine rings would be further downfield. rsc.org The two methyl carbons would appear at the most upfield positions, typically in the δ 18-25 ppm range. rsc.org
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| C3 | - | ~150-155 |
| C5 | - | ~148-152 |
| C6 | ~7.0-7.5 | ~115-120 |
| C7 | - | ~135-140 |
| C8 | ~8.0-8.5 | ~125-130 |
| C8a | - | ~145-150 |
| 5-CH₃ | ~2.4-2.6 | ~18-22 |
| 7-CH₃ | ~2.5-2.7 | ~20-24 |
Note: Predicted values are based on data from substituted unito.itrsc.orgrsc.orgtriazolo[4,3-a]pyridine analogs. rsc.org
Two-dimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are employed to determine the spatial proximity of atoms within a molecule. For a relatively rigid, planar molecule like 5,7-Dimethyl unito.itrsc.orgrsc.orgtriazolo[4,3-a]pyridine, a NOESY experiment could confirm the structure by showing correlations between protons that are close in space. For instance, a NOESY spectrum would be expected to show a cross-peak between the protons of the 5-methyl group and the aromatic proton at C6, confirming their adjacent positions on the pyridine ring. Similarly, correlations between the 7-methyl protons and the C6 and C8 protons would be anticipated. While specific NOESY studies on this particular compound are not documented in the reviewed literature, this technique remains a powerful tool for unambiguous structural confirmation.
FTIR Spectroscopy: The FTIR spectrum of 5,7-Dimethyl unito.itrsc.orgrsc.orgtriazolo[4,3-a]pyridine would be characterized by several key absorption bands. Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl groups would be observed in the 2850-3000 cm⁻¹ region. The fingerprint region (below 1650 cm⁻¹) would contain a series of complex bands corresponding to C=C and C=N stretching vibrations of the fused heterocyclic rings, typically between 1400 and 1650 cm⁻¹. nih.govresearchgate.net In-plane and out-of-plane C-H bending vibrations would also be present in this region. nih.gov
Raman Spectroscopy: Raman spectroscopy, which measures scattered light, provides complementary information to FTIR. The Raman spectrum would also show characteristic bands for the triazolopyridine skeleton. Aromatic ring stretching vibrations, particularly the symmetric "ring breathing" modes, often give rise to strong signals in Raman spectra. nih.gov For instance, studies on the related compound 1,2,4-triazolo[4,3-a]pyridin-3-amine show characteristic skeleton vibrations in the IR spectrum around 1339 cm⁻¹ and in the Raman spectrum at 1340 cm⁻¹. nih.gov
| Vibrational Mode | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |
| Aliphatic C-H Stretch (CH₃) | 2850 - 3000 | 2850 - 3000 |
| C=C / C=N Ring Stretch | 1400 - 1650 | 1400 - 1650 |
| Skeleton In-Plane Bending | ~750 - 800 | ~750 - 800 |
| Skeleton Wagging Motion | ~400 - 450 | ~400 - 450 |
Note: Frequencies are based on general ranges for aromatic heterocycles and specific data from 1,2,4-triazolo[4,3-a]pyridin-3-amine. nih.gov
Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound. For 5,7-Dimethyl unito.itrsc.orgrsc.orgtriazolo[4,3-a]pyridine (molecular formula C₈H₉N₃), the calculated exact mass is 147.080. Using high-resolution mass spectrometry (HRMS), the protonated molecule ([M+H]⁺) would be observed with an m/z (mass-to-charge ratio) of approximately 148.087. rsc.org This technique is sensitive enough to confirm the elemental formula with high accuracy.
The fragmentation pattern under techniques like electron impact (EI) or collision-induced dissociation (CID) provides structural information. Common fragmentation pathways for such heterocyclic compounds could involve the loss of a methyl radical (•CH₃) to form an ion at m/z 132, or the cleavage of the pyridine ring. The stability of the fused aromatic system would likely result in the molecular ion or protonated molecule being a prominent peak in the spectrum. sapub.org
| Ion | Formula | Calculated m/z |
|---|---|---|
| [M]⁺• | C₈H₉N₃⁺• | 147.080 |
| [M+H]⁺ | C₈H₁₀N₃⁺ | 148.087 |
| [M-CH₃]⁺ | C₇H₆N₃⁺ | 132.056 |
UV-Visible (UV-Vis) and luminescence spectroscopy provide insights into the electronic structure of a molecule by probing the transitions of electrons between different energy levels.
UV-Vis Spectroscopy: The UV-Vis absorption spectrum of 5,7-Dimethyl unito.itrsc.orgrsc.orgtriazolo[4,3-a]pyridine is expected to exhibit absorption bands in the ultraviolet region, arising from π→π* and n→π* electronic transitions within the conjugated aromatic system. Studies on the parent unito.itrsc.orgrsc.orgtriazolo[4,3-a]pyridine scaffold show strong, complex absorption patterns in the 200–400 nm range. nih.gov The addition of methyl groups may cause a slight bathochromic (red) shift in the absorption maxima compared to the unsubstituted parent compound.
Luminescence Spectroscopy: Many nitrogen-rich fused heterocyclic compounds exhibit fluorescence or phosphorescence. scholaris.caresearchgate.net Upon excitation at a wavelength corresponding to an absorption band, 5,7-Dimethyl unito.itrsc.orgrsc.orgtriazolo[4,3-a]pyridine may exhibit luminescence. The emission properties, including the wavelength of maximum emission and the quantum yield, are sensitive to the molecular structure and the surrounding environment. For related triazolopyridine derivatives, emission is often observed in the blue region of the visible spectrum. nih.gov The study of its photophysical properties could reveal its potential for applications in materials science, such as in organic light-emitting diodes (OLEDs).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Single Crystal X-ray Diffraction (XRD) Studies
Detailed single-crystal XRD studies specifically for 5,7-Dimethyl wikipedia.orgnih.govbldpharm.comtriazolo[4,3-a]pyridine are not available in the reviewed scientific literature. Therefore, crystallographic data, including unit cell dimensions, space group, and precise atomic coordinates, remain undetermined.
Determination of Solid-State Molecular Conformation and Geometry
Without experimental XRD data, the definitive solid-state conformation and geometry of 5,7-Dimethyl wikipedia.orgnih.govbldpharm.comtriazolo[4,3-a]pyridine, including specific bond lengths, bond angles, and dihedral angles, cannot be reported.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding Networks)
A crystallographic analysis of the intermolecular interactions for 5,7-Dimethyl wikipedia.orgnih.govbldpharm.comtriazolo[4,3-a]pyridine has not been published. As the molecule lacks classical hydrogen bond donors (like N-H or O-H groups), any such interactions would likely be limited to weaker C-H···N or C-H···π contacts, the details of which would require a crystal structure determination.
Crystallographic Insights into Distortion Isomerism
There is no information available in the scientific literature regarding the investigation or observation of distortion isomerism in 5,7-Dimethyl wikipedia.orgnih.govbldpharm.comtriazolo[4,3-a]pyridine.
Combined Spectroscopic and Diffraction Approaches for Structure Assignment
While spectroscopic methods are likely used for the routine characterization of this compound, published studies that combine these techniques with single-crystal X-ray diffraction for a comprehensive and unambiguous structure assignment of 5,7-Dimethyl wikipedia.orgnih.govbldpharm.comtriazolo[4,3-a]pyridine were not found. Such combined approaches are crucial for definitively confirming the connectivity and stereochemistry of complex molecules. mdpi.comresearchgate.netmdpi.com
After a comprehensive search for scientific literature detailing theoretical and computational studies on the specific compound 5,7-Dimethyl unito.itmdpi.comresearchgate.nettriazolo[4,3-a]pyridine , it has been determined that there is no publicly available research data corresponding to the specific quantum chemical calculations requested.
The user's instructions require a detailed article based on published research findings for Density Functional Theory (DFT) calculations, including:
Geometry Optimization and Equilibrium Structure
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
Natural Bond Orbital (NBO) Analysis and Charge Distribution
Dipole Moment Calculations
Gauge-Independent Atomic Orbital (GIAO) 1H NMR Chemical Shift Predictions
While studies on related but distinct molecules, such as 1,2,4-triazolo[4,3-a]pyridin-3-amine or isomeric structures like 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine, are available, the specific electronic and structural data from these compounds cannot be accurately extrapolated to 5,7-Dimethyl unito.itmdpi.comresearchgate.nettriazolo[4,3-a]pyridine. Using such data would be scientifically inaccurate and would not meet the requirements for a thorough and precise article on the specified compound.
Generating an article without the foundational data from dedicated computational studies would result in a fabricated and unsubstantiated document. Therefore, as the necessary data to populate the requested sections and tables does not appear to be published in the available scientific literature, it is not possible to fulfill this request while adhering to the required standards of scientific accuracy and strict adherence to the provided outline for the specified molecule.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Vibrational Spectra Simulation and Assignment
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for simulating the vibrational spectra (Infrared and Raman) of molecules. By calculating the harmonic frequencies and their corresponding intensities, researchers can assign specific vibrational modes to the experimentally observed spectral bands. This process is often aided by Potential Energy Distribution (PED) analysis, which quantifies the contribution of individual internal coordinates to each normal mode.
For the analog, 1,2,4-triazolo[4,3-a]pyridin-3-amine , a comprehensive vibrational analysis was conducted using the B3LYP/6-311G(2d,2p) approach. nih.gov The study successfully assigned the observed bands in the FTIR and FT-Raman spectra to their respective normal modes. nih.gov
Key vibrational modes for the triazolopyridine skeleton include:
In-plane bending vibrations (β(Φ)) : Calculated for the monomer at 1324 cm⁻¹ and observed in the IR and Raman spectra at approximately 1339 cm⁻¹ and 1340 cm⁻¹, respectively. Another key in-plane bending mode was calculated around 767-778 cm⁻¹ and observed in the 766-770 cm⁻¹ range. nih.gov
Out-of-plane wagging motions (γ(Φ)) : A mode describing the wagging of the entire skeleton was calculated at 426 cm⁻¹ for the monomer and observed at 425 cm⁻¹ (IR) and 430 cm⁻¹ (Raman). nih.gov
Torsional modes (τ(Φ)) : These low-frequency modes were calculated around 188-203 cm⁻¹ and observed near 191-192 cm⁻¹. nih.gov
The presence of methyl groups on the pyridine (B92270) ring of 5,7-Dimethyl rsc.orgresearchgate.netresearchgate.nettriazolo[4,3-a]pyridine would be expected to introduce characteristic C-H stretching and bending vibrations, in addition to influencing the electronic structure and, consequently, the vibrational frequencies of the core heterocyclic system.
| Vibrational Mode | Calculated (monomer) | Observed IR | Observed Raman | Assignment |
|---|---|---|---|---|
| νas(Φ) | 1324 | 1339 | 1340 | Asymmetric in-plane bending |
| νs(Φ) | 767 | 770 | 766 | Symmetric in-plane bending |
| γ(Φ) | 426 | 425 | 430 | Out-of-plane wagging |
| τ(Φ) | 188 | 192 | 191 | Torsional wagging |
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) has become a standard computational method for investigating the electronic excited states of molecules. It allows for the calculation of properties such as vertical excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., π→π* or n→π*), which are crucial for interpreting UV-Vis absorption and emission spectra.
Understanding the singlet (S) and triplet (T) electronic energy levels is essential for predicting a molecule's photophysical behavior, including its fluorescence and phosphorescence properties. TD-DFT calculations on 1,2,4-triazolo[4,3-a]pyridin-3-amine have provided a detailed map of its excited states. nih.gov
The calculations revealed that the singlet states for this derivative fall in the range of 188–327 nm, while the triplet levels span a wider range from 211 to 479 nm. nih.gov This information is critical for assigning observed absorption and emission bands to specific electronic transitions. For instance, the lowest energy singlet excited state (S1) corresponds to the HOMO→LUMO transition, which dictates the longest wavelength absorption and fluorescence emission. The energy gap between the S1 and the lowest triplet state (T1) is a key parameter in determining the efficiency of intersystem crossing.
| State | Calculated Wavelength (nm) |
|---|---|
| Singlet (S1) | 327 |
| Singlet (S2) | 293 |
| Singlet (S3) | 275 |
| Triplet (T1) | 479 |
| Triplet (T2) | 383 |
| Triplet (T3) | 345 |
The Stokes shift is the difference in energy (or wavenumber) between the maxima of the absorption and emission spectra. It reflects the energy loss due to structural relaxation in the excited state before radiative decay. A large Stokes shift indicates a significant difference in geometry between the ground and excited states.
For 1,2,4-triazolo[4,3-a]pyridin-3-amine , the Stokes shifts were derived from its optical spectra. nih.gov The analysis indicated distinct shifts associated with the two fused rings, with the triazole ring exhibiting a Stokes shift of 9410 cm⁻¹ and the pyridine ring showing a shift of 7625 cm⁻¹. nih.gov These significant shifts suggest substantial geometric reorganization upon electronic excitation.
Reaction Pathway and Mechanism Elucidation via Computational Modeling
Computational modeling is instrumental in elucidating complex reaction mechanisms, allowing for the identification of intermediates, transition states, and the calculation of activation energies.
While specific computational studies on the reaction pathways of 5,7-Dimethyl rsc.orgresearchgate.netresearchgate.nettriazolo[4,3-a]pyridine are scarce, mechanistic insights can be drawn from related systems. For example, the reaction of the parent compound, 1,2,4-triazolo[4,3-a]pyridine , with dimethyl acetylenedicarboxylate (B1228247) (DMAD) has been studied, and reaction mechanisms have been proposed. rsc.org This reaction yields multiple products, and the proposed pathways involve complex rearrangements, including a rsc.orgresearchgate.net CN shift from a nitrogen to a carbon atom. rsc.org Such studies highlight the rich and sometimes non-intuitive reactivity of the triazolopyridine core.
Furthermore, DFT calculations have been employed to investigate the synthesis of the triazolopyridine scaffold itself. A study on the dinitrogen transfer from N₂O to form triazolopyridines identified the rate-determining step as a hydrogen transfer from a metalated 2-alkylpyridine unit to the oxygen of the attached nitrous oxide, which subsequently yields a diazo intermediate. rsc.org These computational analyses are vital for optimizing synthetic routes and predicting the feasibility of forming new heterocyclic systems. rsc.org
Structure-Reactivity and Structure-Property Relationship Studies
The chemical properties, reactivity, and biological activity of the rsc.orgresearchgate.netresearchgate.nettriazolo[4,3-a]pyridine scaffold are highly dependent on the substitution pattern on the rings. The introduction of the 5- and 7-methyl groups in the title compound is expected to significantly modulate its characteristics compared to the unsubstituted parent compound.
Electronic Properties : Methyl groups are electron-donating, which increases the electron density of the pyridine ring. This can influence the compound's basicity, its ability to coordinate with metal ions, and its reactivity in electrophilic aromatic substitution reactions. Studies on related N-heterocyclic carbene complexes have shown that the substitution pattern strongly influences the ligand's sigma-donor ability.
Biological Activity : Structure-activity relationship (SAR) studies on various rsc.orgresearchgate.netresearchgate.nettriazolo[4,3-a]pyridine derivatives have demonstrated their potential as therapeutic agents. For instance, different substituents have been shown to impart potent antimalarial activity, with specific substitutions being crucial for binding to target enzymes like falcipain-2. nih.gov Other derivatives have been investigated as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), where hydrophobic substituents on the pyridine ring were found to be fundamental for activity. unito.it The placement of methyl groups at positions 5 and 7 would therefore be expected to define a specific pharmacological profile.
Physicochemical Properties : The methyl groups increase the lipophilicity of the molecule, which can affect its solubility, membrane permeability, and pharmacokinetic properties. SAR studies often correlate such properties with biological efficacy. For example, in the development of antifungal agents based on this scaffold, the nature and position of substituents were systematically varied to optimize activity. researchgate.net
Advanced Applications in Chemical Research and Materials Science
Role as Synthetic Building Blocks in Complex Molecule Architectures
The fused heterocyclic system of researchgate.netnih.govorganic-chemistry.orgtriazolo[4,3-a]pyridine is a privileged scaffold in the design of more complex and functionally diverse molecules. x-mol.com Chemists utilize this core structure as a reliable starting point for building molecules with specific therapeutic or material properties. The synthesis of this core can be achieved through various methods, including the palladium-catalyzed addition of hydrazides to 2-chloropyridine (B119429) followed by dehydration, or through tandem coupling and cyclization reactions. organic-chemistry.org
Once formed, the triazolopyridine ring can be further functionalized. For example, a facile synthesis for amide derivatives of researchgate.netnih.govorganic-chemistry.orgtriazolo[4,3-a]pyridine has been developed. researchgate.net This process involves the conversion of 2-hydrazinopyridine (B147025) into 3-chloromethyl- researchgate.netnih.govorganic-chemistry.orgtriazolo[4,3-a]pyridine, which then undergoes nucleophilic displacement and subsequent reaction with various acids to yield a library of amide analogues. researchgate.net This adaptability makes the researchgate.netnih.govorganic-chemistry.orgtriazolo[4,3-a]pyridine core a key building block for creating libraries of compounds for screening purposes, such as in the development of potential c-Met kinase inhibitors. nih.gov The non-flat, bicyclic nature of related saturated cores like 5,6,7,8-tetrahydro researchgate.netnih.govorganic-chemistry.orgtriazolo[4,3-a]pyridine is also explored for creating lead-like compounds in drug design. x-mol.com
Supramolecular Chemistry and Self-Assembly of Dimethyltriazolopyridine Derivatives
The field of supramolecular chemistry explores the formation of complex assemblies through non-covalent interactions. Derivatives of dimethyltriazolopyridine have emerged as interesting candidates for creating such self-organizing systems, driven by interactions like hydrogen bonding and π-π stacking. nih.gov
The rational design of molecules capable of spontaneous self-assembly is a cornerstone of bottom-up nanotechnology. rsc.orgias.ac.in In this context, researchers have designed and synthesized a derivative of a related isomer, 5,7-dimethyl- researchgate.netnih.govorganic-chemistry.orgtriazolo[1,5-a]pyrimidine-2-thioaceto-(2-fluorobenzyl)hydrazone (TPTH). nih.gov The design strategy involved creating a molecule with the potential to form a superstructure through a combination of cooperative π-π stacking interactions and hydrogen bonds. nih.gov This work represents the first reported instance of molecular self-assembly involving 1,2,4-triazolo[1,5-a]pyrimidine derivatives, highlighting the potential of this heterocyclic family in supramolecular chemistry. nih.gov
Following their synthesis, certain dimethyltriazolopyrimidine derivatives have been shown to self-assemble into well-defined supramolecular structures. Specifically, 5,7-dimethyl- researchgate.netnih.govorganic-chemistry.orgtriazolo[1,5-a]pyrimidine-2-thioaceto-(2-fluorobenzyl)hydrazone was observed to form supramolecular microfibers in the solid state. nih.gov These microfibers exhibit unique photonic properties, such as blue organic light emission, demonstrating that the self-assembly process can impart novel functions to the resulting material. nih.gov The characterization of these microstructures is crucial for understanding the relationship between molecular design and macroscopic properties.
Applications in Functional Materials Research
The inherent electronic and photophysical properties of the triazolopyridine scaffold make it a promising candidate for use in functional organic materials. researchgate.netmdpi.com Its extended π-conjugation, rigid planar structure, and good thermal stability are advantageous for applications in optoelectronics. mdpi.com
In the architecture of OLEDs, materials with strong electron-accepting capabilities are essential for efficient device performance. The researchgate.netnih.govorganic-chemistry.orgtriazolo[1,5-a]pyridine (TP) moiety, an isomer of the [4,3-a] system, has been successfully employed as a novel electron acceptor to construct a deep-blue bipolar fluorescent emitter. rsc.orgscispace.com This demonstrates the utility of the triazolopyridine core in donor-acceptor type molecules, which are fundamental to many modern OLED designs. nih.govmdpi.com The electron-withdrawing nature of the triazole fused to a pyridine (B92270) ring helps in tuning the electronic energy levels of the molecule. mdpi.com This strategic molecular design can lead to materials with high triplet energy and balanced charge transport characteristics, which are critical for fabricating highly efficient phosphorescent OLEDs (PhOLEDs). researchgate.net
The photophysical properties of triazolopyridine derivatives are central to their use in optoelectronics. These compounds can exhibit strong fluorescence in both solution and solid states. mdpi.com The absorption spectra of these molecules typically feature strong bands in the UV-visible region, corresponding to π-π* transitions within the coupled ring systems. nih.gov For example, a novel D–π–A blue fluorophore based on researchgate.netnih.govorganic-chemistry.orgtriazolo[1,5-a]pyridine as the acceptor unit showed a high photoluminescence quantum yield of 97.5% in a neat film. rsc.org The emission color and efficiency can be tuned by modifying the chemical structure, such as by adding different substituent groups. mdpi.com Research into related thiazolothiazole derivatives has shown that photophysical properties are strongly linked to the crystal packing and intermolecular interactions in the solid state, a principle that also applies to triazolopyridines. rsc.org
Table of Photophysical Data for Selected Triazolopyridine and Related Derivatives
| Compound/Derivative Class | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Application Note |
| researchgate.netnih.govorganic-chemistry.orgtriazolo[4,3-c]quinazolines | ~350-400 | ~400-550 | Moderate to high in solution | Exhibit fluorosolvatochromism. mdpi.comnih.gov |
| 1,2,4-triazolo[4,3-a]pyridin-3-amine | 200-400 | Not specified | Not specified | Contains two coupled π-ring systems. nih.gov |
| TPP-PPI ([1,5-a] isomer based) | Not specified | ~436 (deep-blue) | 97.5% (in neat film) | Used as an emitter in non-doped OLEDs. rsc.orgscispace.com |
Ligand Design in Coordination Chemistry and Metal Complexation
The rsc.orgd-nb.infoacs.orgtriazolo[4,3-a]pyridine framework is a subject of considerable interest in the field of coordination chemistry due to its versatile role as a ligand in the formation of metal complexes. researchgate.net This fused heterocyclic system offers multiple nitrogen atoms with lone pairs of electrons, making it an excellent candidate for coordinating with a variety of metal ions. nih.gov The design of ligands based on this scaffold allows for the synthesis of complexes with diverse structural motifs and interesting physicochemical properties. rsc.orgnih.gov
The nitrogen atoms within the rsc.orgd-nb.infoacs.orgtriazolo[4,3-a]pyridine structure are key to its chelating abilities. These compounds can act as bidentate or even tridentate ligands, binding to metal centers through their available nitrogen lone pairs. nih.gov The specific coordination mode often depends on the substituents attached to the triazolopyridine core.
For instance, the coordination chemistry of 3-(2-pyridyl)- rsc.orgd-nb.infoacs.orgtriazolo[4,3-a]pyridine has been investigated with several first-row transition metals, including iron(II), cobalt(II), nickel(II), and copper(II). rsc.orgnih.gov In many of these complexes, the ligand exhibits a bidentate coordination mode, binding to the metal center through the N2 atom of the triazole ring and the nitrogen atom of the pyridyl substituent. rsc.orgnih.gov This chelation forms a stable five-membered ring with the metal ion.
In some cases, monodentate coordination through the N1 atom of the triazole ring has also been observed, particularly in complexes where other ligands occupy the remaining coordination sites. nih.gov The versatility in coordination modes allows for the construction of complexes with varied geometries, including octahedral and square-pyramidal arrangements. rsc.orgnih.gov
The synthesis of metal complexes with rsc.orgd-nb.infoacs.orgtriazolo[4,3-a]pyridine-based ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can then be characterized using various analytical techniques, including single-crystal X-ray diffraction, which provides detailed information about their three-dimensional structure.
A number of complexes of 3-(2-pyridyl)- rsc.orgd-nb.infoacs.orgtriazolo[4,3-a]pyridine (L10) have been synthesized and structurally characterized. For example, 2:1 complexes with cobalt(II), nickel(II), and copper(II) have been prepared, where two bidentate L10 ligands coordinate to the metal center in the equatorial positions of an octahedral geometry. rsc.orgnih.gov The axial positions are typically occupied by solvent molecules or counter-ions. rsc.orgnih.gov
The table below summarizes the structural features of some representative metal complexes with a rsc.orgd-nb.infoacs.orgtriazolo[4,3-a]pyridine-based ligand.
| Compound | Metal Ion | Coordination Geometry | Ligand Coordination Mode |
| Co(II)(L10)2(MeOH)22 | Co(II) | Octahedral (N4O2) | Bidentate (N2, Npyr) |
| Ni(II)(L10)2(MeOH)22 | Ni(II) | Octahedral (N4O2) | Bidentate (N2, Npyr) |
| Cu(II)(L10)2(MeOH)22 | Cu(II) | Octahedral (N4O2) | Bidentate (N2, Npyr) |
| Fe(II)(L10)32 | Fe(II) | Octahedral (N6) | Bidentate (N2, Npyr) |
| [Cu(II)(L10)(NCS)2] | Cu(II) | Square-pyramidal (N4S) | Bidentate (N2, Npyr) |
Data sourced from Dalton Transactions, 2010, 39(19), 4495-507. nih.gov
Furthermore, palladium(II) and platinum(II) complexes with tetradentate ligands incorporating the 3-phenyl- rsc.orgd-nb.infoacs.orgtriazolo[4,3-a]pyridine moiety have been synthesized. acs.orgacs.orgnih.gov These complexes exhibit interesting photophysical properties, such as metal-assisted delayed fluorescence (MADF), which has potential applications in organic light-emitting diodes (OLEDs). acs.orgacs.orgnih.gov
Catalysis Research Involving Triazolopyridine Scaffolds
The unique electronic and structural properties of metal complexes derived from rsc.orgd-nb.infoacs.orgtriazolo[4,3-a]pyridine scaffolds make them promising candidates for applications in catalysis. The ability of the triazolopyridine ligand to stabilize different oxidation states of the metal center and to influence the steric and electronic environment around the metal ion is crucial for catalytic activity.
While specific catalytic applications of 5,7-Dimethyl rsc.orgd-nb.infoacs.orgtriazolo[4,3-a]pyridine are not documented, the broader class of triazolopyridine-metal complexes has been explored in various catalytic transformations. For instance, the coordination of these ligands to metal ions can create active sites for reactions such as oxidation, reduction, and cross-coupling. nih.gov The design of the ligand, including the nature and position of substituents on the triazolopyridine ring, can be tailored to optimize the catalytic performance of the resulting complex. Research in this area is ongoing, with a focus on developing novel and efficient catalysts for a range of chemical transformations.
Future Research Directions and Unaddressed Challenges
Development of Highly Efficient and Sustainable Synthetic Methodologies for Specific Substitutions
A primary challenge in the field is the development of synthetic routes that are not only efficient but also environmentally benign. While various methods exist for the synthesis of the broader nih.govrsc.orgnih.govtriazolo[4,3-a]pyridine family, tailoring these for specific substitutions on the 5,7-dimethyl core remains a significant hurdle. Future research should focus on methodologies that offer high yields, atom economy, and operational simplicity.
Key areas for development include:
Microwave-Assisted Synthesis: Expanding on catalyst-free, microwave-mediated approaches could drastically reduce reaction times and improve energy efficiency for synthesizing derivatives. nih.gov
Catalyst Optimization: While catalyst-free methods are ideal, research into novel, reusable heterogeneous catalysts could provide greater control and efficiency for specific transformations. nih.gov
One-Pot Reactions: Designing multi-component, one-pot reactions that start from simple precursors to build the substituted triazolopyridine core would enhance efficiency by reducing intermediate isolation and purification steps. researchgate.net
Green Chemistry Approaches: The use of safer solvents like polyethylene (B3416737) glycol or water, and oxidants such as sodium hypochlorite, represents a move towards more sustainable synthetic processes. researchgate.netresearchgate.netorganic-chemistry.org
A comparative look at emerging synthetic strategies for the general triazolopyridine scaffold highlights promising directions for the 5,7-dimethyl derivative.
| Methodology | Key Features | Potential Advantages for 5,7-Dimethyl Derivatives |
| Microwave-Mediated Tandem Reaction | Catalyst-free, additive-free, short reaction time. nih.gov | High efficiency, reduced waste, rapid synthesis of libraries. |
| Palladium-Catalyzed Cyclization | Addition of hydrazides to 2-chloropyridine (B119429) followed by microwave-assisted dehydration. organic-chemistry.org | Good functional group tolerance, applicable to diverse precursors. |
| Iodine-Mediated Oxidative Cyclization | Metal-free, uses molecular iodine as a promoter. researchgate.net | Avoids heavy metal contamination, environmentally benign. |
| Electrochemical Synthesis | Desulfurative cyclization without transition metals or external oxidants. organic-chemistry.org | High functional group compatibility, scalable, clean synthesis. |
Exploration of Novel Reactivity Modes and Chemical Transformations
The inherent reactivity of the 5,7-Dimethyl nih.govrsc.orgnih.govtriazolo[4,3-a]pyridine scaffold is not yet fully understood. The electron distribution across the fused ring system, influenced by the two methyl groups, suggests the potential for unique chemical transformations that remain unexplored.
Future research should investigate:
Ring-Opening and Rearrangement Reactions: Studies on related triazolopyridines have shown potential for ring-chain isomerization, where the triazole ring opens and recloses. cambridge.org Investigating whether the 5,7-dimethyl substitution pattern influences such rearrangements could lead to novel molecular skeletons.
Late-Stage Functionalization: Developing methods for the selective functionalization of the core structure after its initial synthesis is crucial for creating diverse analogues for screening. nih.gov This includes C-H activation, halogenation, and cross-coupling reactions at specific positions on the pyridine (B92270) or triazole ring.
Cycloaddition Reactions: The potential of the triazolopyridine system to participate in cycloaddition reactions, either as a diene or dienophile, is an unaddressed area that could yield complex polycyclic structures.
Advanced Computational Modeling for Precise Predictive Design and Property Tuning
Computational chemistry offers a powerful toolkit for accelerating the discovery and optimization of novel derivatives. By modeling the electronic and structural properties of 5,7-Dimethyl nih.govrsc.orgnih.govtriazolo[4,3-a]pyridine, researchers can predict its behavior and design molecules with tailored functionalities.
Key unaddressed challenges and future directions include:
Predictive Synthesis: Utilizing Density Functional Theory (DFT) calculations to predict reaction pathways and energy barriers for novel synthetic routes can guide experimental efforts, saving time and resources. rsc.org
Property Tuning: Computational models can predict how different substituents on the core structure will affect its electronic properties (e.g., HOMO/LUMO levels), solubility, and receptor-binding affinity. nih.govmdpi.com This is crucial for designing molecules for specific applications in materials science or medicinal chemistry.
Molecular Docking and Dynamics: For potential biological applications, molecular docking simulations can predict the binding modes of derivatives with target proteins. nih.govnih.gov This allows for the rational design of more potent and selective inhibitors.
| Computational Technique | Application in Triazolopyridine Research | Future Goal for 5,7-Dimethyl Derivative |
| Density Functional Theory (DFT) | Analyzing molecular structure, vibrational spectra, and reaction mechanisms. rsc.orgmdpi.com | To build a predictive model for reaction outcomes and electronic properties of new derivatives. |
| Molecular Docking | Predicting binding affinity and interactions with biological targets like kinases or receptors. nih.govnih.gov | To virtually screen libraries of derivatives against therapeutic targets to identify lead compounds. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with biological activity to guide optimization. nih.gov | To develop a robust QSAR model for predicting the activity of novel analogues. |
Integration of 5,7-Dimethylnih.govrsc.orgnih.govtriazolo[4,3-a]pyridine into Emerging Materials Science Applications
The triazolopyridine scaffold possesses intrinsic electronic properties that make it an attractive candidate for applications in materials science, an area that remains largely unexplored for the 5,7-dimethyl derivative. The challenge lies in functionalizing the core to achieve desired bulk properties like thermal stability, processability, and charge transport characteristics.
Future research should target:
Organic Light-Emitting Diodes (OLEDs): Derivatives of nih.govrsc.orgnih.govtriazolopyridine have been investigated as host materials for phosphorescent OLEDs due to their high triplet energies. mdpi.com Synthesizing and evaluating 5,7-dimethyl analogues with appended carbazole (B46965) or other functional groups could lead to new, efficient emitter or host materials.
Fluorescent Sensors: The nitrogen atoms in the heterocyclic core can act as chelating sites for metal ions. nih.gov Functionalizing the scaffold with fluorophores could create novel chemosensors for detecting specific metal ions or anions.
Nonlinear Optical (NLO) Materials: By creating donor-π-acceptor (D-π-A) structures using the triazolopyridine core as a component of the π-bridge, it may be possible to develop new materials with significant NLO properties for applications in optoelectronics. researchgate.net
Methodological Advancements in Operando Characterization Techniques for Reaction Monitoring
A significant unaddressed challenge in the synthesis of 5,7-Dimethyl nih.govrsc.orgnih.govtriazolo[4,3-a]pyridine and its derivatives is the lack of real-time, in-situ monitoring of the chemical reactions. Operando spectroscopy—the characterization of materials while they are functioning—could provide unprecedented insight into reaction mechanisms, kinetics, and the formation of transient intermediates.
The development and application of these techniques represent a major future research direction:
In-Situ Spectroscopy: Employing techniques like in-situ FTIR, Raman, or NMR spectroscopy would allow for the continuous monitoring of reactant consumption and product formation. This data is invaluable for optimizing reaction conditions (temperature, pressure, catalyst loading) to maximize yield and minimize byproducts.
Kinetic Analysis: Real-time data acquisition enables precise kinetic modeling of the synthetic process, helping to elucidate complex reaction mechanisms and identify rate-determining steps.
Intermediate Identification: Many synthetic transformations proceed through short-lived, unstable intermediates that are impossible to isolate. Operando techniques offer the potential to detect and characterize these species, providing a more complete understanding of the reaction pathway. The lack of such studies for triazolopyridine synthesis highlights a critical gap and a significant opportunity for future research.
Q & A
Q. What synthetic methodologies are commonly employed for 5,7-dimethyl[1,2,4]triazolo[4,3-a]pyridine derivatives?
The synthesis typically involves oxidative cyclization of hydrazine intermediates. For example:
- Green oxidative ring closure : Sodium hypochlorite in ethanol at room temperature achieves cyclization with 73% yield, avoiding toxic reagents like Cr(VI) or DDQ .
- Iodine-catalyzed oxidative coupling : Using 2-aminopyridines and N-tosylhydrazones with TBHP as an oxidant in 1,4-dioxane yields triazolopyridines efficiently (74% yield) .
- Microwave-assisted synthesis : Reduces reaction time and improves yields for derivatives with hydrazone moieties, enhancing antifungal activity screening .
Q. How are structural features of this compound characterized?
- X-ray crystallography : Resolves substituent positions and hydrogen-bonding interactions (e.g., Arg121 in RBP4 binding) .
- NMR spectroscopy : Distinguishes methyl group environments (e.g., 5- vs. 7-methyl signals in H NMR) and monitors reaction progress .
- Mass spectrometry : Confirms molecular weights and fragmentation patterns (e.g., HRMS-ESI for cytotoxic derivatives) .
Q. What preliminary biological activities have been reported for this compound?
- Herbicidal activity : Derivatives like 8-chloro-3-(4-propylphenyl)-triazolopyridine inhibit dicotyledonous weeds (50% inhibition at 37.5 g/ha) .
- Antifungal properties : Microwave-synthesized derivatives show activity via hydrogen-bond interactions with fungal enzymes .
- Cytotoxicity : Selenium dioxide-mediated derivatives exhibit selective cytotoxicity in cancer cell lines .
Advanced Research Questions
Q. How do computational methods inform structure-activity relationships (SAR) for this scaffold?
- 3D-QSAR modeling : Analyzes steric/electronic effects of substituents (e.g., chloro or methoxy groups) on herbicidal potency .
- Molecular docking : Predicts binding modes in proteins (e.g., RBP4 antagonist interactions with hydrophobic β-ionone pockets and Arg121 H-bonds) .
- DFT calculations : Optimizes geometries and electronic properties for bioactive derivatives .
Q. What strategies resolve analytical discrepancies in substituted derivatives?
- Isomer identification : Bromination of 5,7-dimethyl derivatives may yield dibromo products due to electronic effects; H/C NMR distinguishes substitution patterns .
- Chromatographic separation : HPLC isolates regioisomers (e.g., [1,2,4]triazolo[4,3-a]pyridine vs. [1,2,4]triazolo[1,5-a]pyridine) formed during Dimroth-like rearrangements .
Q. How can synthetic conditions be optimized for scale-up or regioselectivity?
- Solvent/base optimization : KCO in acetonitrile improves phosphonate coupling yields (>80%) .
- Temperature control : Reflux promotes complete isomerization of intermediates (e.g., 60°C for 50 hours ensures [1,2,4]triazolo[1,5-a]pyridine formation) .
- Catalyst screening : I outperforms NIS or TBAI in oxidative coupling reactions (Table 1) .
Q. Table 1: Catalyst Screening for Oxidative Coupling
| Catalyst | Oxidant | Solvent | Yield (%) |
|---|---|---|---|
| I | TBHP | 1,4-Dioxane | 74 |
| NIS | TBHP | 1,4-Dioxane | Trace |
| TBAI | TBHP | 1,4-Dioxane | 37 |
Q. What mechanistic insights explain the biological activity of derivatives?
- Enzyme inhibition : Triazolopyridines block retinol-binding protein 4 (RBP4) via H-bonds and hydrophobic interactions, disrupting vitamin A transport .
- Reactive oxygen species (ROS) induction : Cytotoxic derivatives generate ROS in cancer cells, triggering apoptosis .
- Metal chelation : Ethynyl or phosphonate groups enable coordination with metal ions, enhancing antifungal/antibacterial effects .
Data Contradiction Analysis
Q. Why do bromination patterns vary in 5,7-dimethyl derivatives?
- Electronic effects : Electron-withdrawing groups (e.g., nitro) direct bromination to specific positions, but steric hindrance from methyl groups may lead to unexpected dibromo products .
- Isomerization : Dimroth rearrangements under thermal conditions alter regioselectivity, necessitating NMR/X-ray validation .
Q. How do conflicting bioactivity results arise across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
